1-(1,3-Benzothiazol-6-yl)ethanol
CAS No.: 181820-06-4
Cat. No.: VC20935282
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181820-06-4 |
|---|---|
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-6-yl)ethanol |
| Standard InChI | InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |
| Standard InChI Key | QEVVUCWMTIDBGI-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=C(C=C1)N=CS2)O |
| Canonical SMILES | CC(C1=CC2=C(C=C1)N=CS2)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Characteristics
1-(1,3-Benzothiazol-6-yl)ethanol has a molecular weight of 179.24 g/mol and consists of a benzothiazole scaffold with an ethanol group attached at the 6-position . The benzothiazole core is composed of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system with significant π-electron delocalization. This structural arrangement contributes to the compound's stability and its ability to engage in various chemical interactions. The ethanol group attached at the 6-position introduces a chiral center, indicating the possibility of two enantiomeric forms (R and S) of the compound. The hydroxyl group of the ethanol moiety serves as both a hydrogen bond donor and acceptor, influencing the compound's solubility profile and potential for intermolecular interactions. The presence of the nitrogen atom in the thiazole ring provides a basic site that can participate in acid-base reactions and coordination with metals.
Physical and Chemical Properties
The physical state of 1-(1,3-Benzothiazol-6-yl)ethanol at room temperature is typically a solid, reflecting the structural rigidity provided by its aromatic system. Its solubility characteristics are influenced by the presence of both hydrophobic (benzothiazole ring) and hydrophilic (hydroxyl group) moieties, making it moderately soluble in polar organic solvents while exhibiting limited solubility in water. The compound can participate in various chemical reactions through its functional groups, including oxidation of the secondary alcohol to a ketone, esterification of the hydroxyl group, and reactions involving the nitrogen atom in the thiazole ring. The aromatic system allows for electrophilic substitution reactions, although these may be limited by the electronic effects of existing substituents. The chiral center at the ethanol group makes this compound relevant for asymmetric synthesis and applications requiring stereochemical specificity.
Spectroscopic Data and Identification
The identification and characterization of 1-(1,3-Benzothiazol-6-yl)ethanol can be accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals for the aromatic protons of the benzothiazole ring, the methine proton of the chiral center, the hydroxyl proton, and the methyl group. Infrared (IR) spectroscopy shows distinctive absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of methyl and aromatic hydrogens, and C=N stretching of the thiazole ring. Mass spectrometry provides the molecular ion peak at m/z 179 and characteristic fragmentation patterns that confirm the structure. The compound can be uniquely identified using its InChI string (InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3) and InChIKey (QEVVUCWMTIDBGI-UHFFFAOYSA-N) .
Synthesis Methods and Approaches
Purification and Characterization Techniques
Following synthesis, 1-(1,3-Benzothiazol-6-yl)ethanol requires purification to remove unreacted starting materials, by-products, and catalysts. Common purification techniques include recrystallization from suitable solvents (such as ethanol or ethyl acetate), column chromatography using silica gel, and preparative high-performance liquid chromatography (HPLC). The purified compound can be characterized using various analytical techniques to confirm its identity and purity. Similar to the approach used for benzothiazole derivatives described in the literature, techniques such as thin-layer chromatography (TLC) can be employed to monitor reaction progress and purity . Melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, mass spectrometry) provide comprehensive characterization data. For chiral variants, determination of enantiomeric excess can be achieved using chiral HPLC, chiral GC, or polarimetry to measure optical rotation.
Biological Activities and Applications
Antimicrobial Properties
Benzothiazole derivatives are known for their significant antimicrobial activities, and 1-(1,3-Benzothiazol-6-yl)ethanol may share some of these properties. Compounds within this structural class have demonstrated inhibitory effects against various bacterial strains, including potential activity against Mycobacterium tuberculosis. The mechanism of antimicrobial action likely involves interaction with specific bacterial targets or disruption of membrane integrity. The specific position of the ethanol group at the 6-position of the benzothiazole ring may influence the compound's ability to interact with microbial targets, potentially affecting its spectrum of activity and potency. Structure-activity relationship studies of related benzothiazole derivatives have shown that modifications at different positions of the ring system can significantly alter antimicrobial efficacy. The hydroxyl group in 1-(1,3-Benzothiazol-6-yl)ethanol may contribute to its biological activity through hydrogen bonding interactions with target proteins or enzymes in microbial systems.
Material Science Applications
Beyond biological applications, 1-(1,3-Benzothiazol-6-yl)ethanol has potential uses in material science. Benzothiazole derivatives are employed in the development of optical materials, fluorescent sensors, and photochromic compounds due to their distinctive electronic properties. The presence of the hydroxyl group in 1-(1,3-Benzothiazol-6-yl)ethanol provides a reactive site for further functionalization, enabling the creation of polymers, dendrimers, or surface-modified materials with unique properties. The compound's aromatic system can contribute to π-stacking interactions in supramolecular assemblies, while the hydroxyl group can participate in hydrogen bonding networks that influence material organization and properties. These structural features make it potentially valuable in applications such as organic electronics, chemical sensing, and advanced materials with tailored physical properties. The chiral nature of the compound may also be exploited in applications requiring specific stereochemical arrangements, such as chiral separation media or asymmetric catalysts.
Structure-Activity Relationships and Analogs
Structural Analogs and Derivatives
Several structural analogs of 1-(1,3-Benzothiazol-6-yl)ethanol exist, differing in the position of the ethanol group on the benzothiazole ring or in the nature of the substituent. Notable examples include 1-(1,3-Benzothiazol-2-yl)ethanol, which has the ethanol group at position 2 rather than position 6, resulting in different chemical reactivity and potentially different biological activities. Another related compound is 1-(6-fluoro-2-benzothiazol-2-yl)ethanol, which includes a fluoro substituent that can significantly alter the compound's electronic properties and metabolic stability . The fluorinated analog has been identified as a metabolite of the fungicide benthiavalicarb-isopropyl, highlighting the relevance of these structural motifs in agrochemical research. Other derivatives may include compounds with modified alcohol groups (such as methoxy or ester derivatives) or additional substituents on the benzothiazole ring system that can fine-tune the physicochemical properties and biological activities.
Structure-Activity Relationship Analysis
The biological activity of benzothiazole derivatives is highly dependent on their structural features, including the nature and position of substituents. The positioning of the ethanol group at the 6-position in 1-(1,3-Benzothiazol-6-yl)ethanol, as opposed to other positions on the ring system, can significantly influence its interaction with biological targets. Comparative studies with structural analogs would provide valuable insights into how specific structural modifications affect activity profiles. The stereochemistry at the chiral center also plays a crucial role, as different enantiomers may exhibit varying degrees of activity or even entirely different biological effects. Modifications to the hydroxyl group, such as esterification or etherification, could alter the compound's lipophilicity, affecting its cell permeability and distribution within biological systems. Understanding these structure-activity relationships is essential for the rational design of optimized derivatives with enhanced potency, selectivity, or reduced toxicity.
Comparative Properties Table
The following table presents a comparison of 1-(1,3-Benzothiazol-6-yl)ethanol with selected structural analogs, highlighting key differences in their molecular properties and potential applications:
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